molecular formula C23H18ClF2N3O B4349132 4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

Cat. No.: B4349132
M. Wt: 425.9 g/mol
InChI Key: BAOYCIJQVWGYSP-UHFFFAOYSA-N
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Description

4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a cyclopropyl group, a difluoromethyl group, and a methoxyphenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazo compounds.

    Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and pathways.

    Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-cyclopropyl-4-(trifluoromethyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine
  • 6-(4-chlorophenyl)-3-cyclopropyl-4-(methyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF2N3O/c1-30-17-10-8-16(9-11-17)29-23-20(21(28-29)14-2-3-14)18(22(25)26)12-19(27-23)13-4-6-15(24)7-5-13/h4-12,14,22H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOYCIJQVWGYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC(=N3)C4=CC=C(C=C4)Cl)C(F)F)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 2
4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 5
4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
4-[6-(4-CHLOROPHENYL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

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